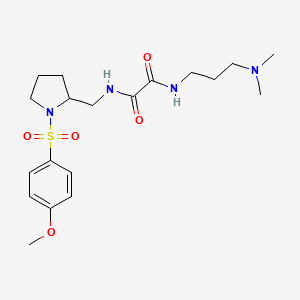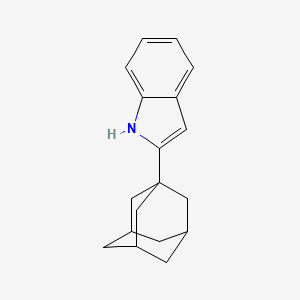![molecular formula C21H20N4O4S B2509778 4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 415935-50-1](/img/structure/B2509778.png)
4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel chemical compounds related to "4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide" and investigated their properties. For instance, Meng et al. (2012) synthesized p-hydroxycinnamic acid amides and explored their fluorescence binding with bovine serum albumin, providing insights into their potential biological applications Meng et al., 2012. Another study by Fahim and Shalaby (2019) focused on synthesizing benzene sulfonamide derivatives and assessing their reactivity, which could offer valuable information for designing new drugs or materials Fahim & Shalaby, 2019.
Biological Interactions and Potential Therapeutic Applications
Several studies have explored the interactions between derivatives of "this compound" and biological targets. For example, Ulus et al. (2016) investigated the inhibition effects of acridine-acetazolamide conjugates on human carbonic anhydrase isoforms, which are relevant to conditions like glaucoma, epilepsy, and cancer, highlighting the potential therapeutic applications of these compounds Ulus et al., 2016.
Antimicrobial and Anticancer Activity
Research has also focused on the antimicrobial and anticancer activities of these compounds. Gein et al. (2020) synthesized new derivatives and studied their antimicrobial activity, contributing to the search for new antimicrobial agents Gein et al., 2020. Furthermore, Selvam et al. (2001) synthesized derivatives and tested their anti-HIV activity, suggesting potential applications in antiviral therapy Selvam et al., 2001.
Mechanism of Action
Target of Action
Similar compounds with sulfonamido moieties have been known to target enzymes like carbonic anhydrase .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth .
Result of Action
Sulfonamides generally inhibit bacterial growth by interfering with their ability to synthesize folic acid .
Properties
IUPAC Name |
4-acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-12-14(2)23-21(22-13)25-30(28,29)19-10-8-18(9-11-19)24-20(27)17-6-4-16(5-7-17)15(3)26/h4-12H,1-3H3,(H,24,27)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJNARCUQGULAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{1-[(4-Fluorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2509696.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-(3-methylimidazol-4-yl)piperidine](/img/structure/B2509698.png)
![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)
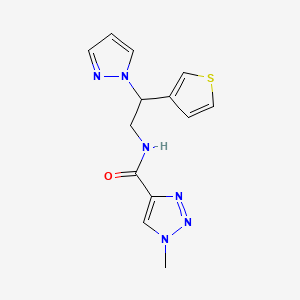
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)
![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)
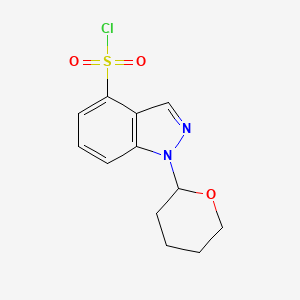
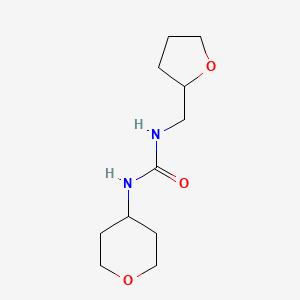
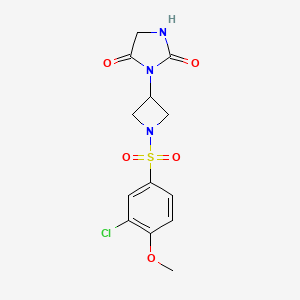
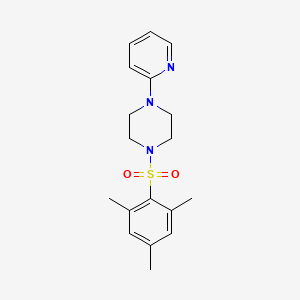
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
